2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is a heterocyclic compound with the molecular formula . It belongs to the benzoxazinone family, characterized by a benzene ring fused with an oxazine ring. The compound features a nitro group at the 6th position and a methyl group at the 2nd position, which contribute to its unique chemical properties and potential applications in various fields, including pharmacology and materials science.
The synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one typically involves cyclization reactions of suitable precursors. One common method includes the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride. This reaction is conducted under reflux conditions at temperatures around for approximately minutes.
Another approach utilizes microwave-assisted synthesis, which can enhance reaction efficiency and yield. The reaction conditions may vary, but generally involve heating anthranilic acid with orthoesters under acidic conditions or using microwave irradiation .
The molecular structure of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one consists of a fused benzene and oxazine ring system. The nitro group is positioned at the 6th carbon, while the methyl group is at the 2nd carbon of the benzene ring.
Key structural data include:
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one can participate in several chemical reactions:
Relevant analytical data include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS), which confirm its structural integrity and purity .
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one has several notable applications:
Benzoxazinones represent a privileged scaffold in heterocyclic chemistry due to their versatile pharmacological profiles and synthetic adaptability. These bicyclic systems incorporate a benzene ring fused to a 1,3-oxazin-4-one moiety, creating a structurally diverse platform for chemical modification. The 4H-3,1-benzoxazin-4-one derivatives exhibit remarkable bioactive potential, with documented activities spanning antimicrobial, anticancer, anti-inflammatory, and antioxidant applications [2]. This versatility stems from their ability to interact with diverse biological targets through electrostatic interactions, hydrogen bonding, and π-stacking. The scaffold's significance is further amplified by the strategic incorporation of substituents at the 2- and 6-positions, which dramatically modulates electronic distribution, steric accessibility, and pharmacological behavior. Recent advances highlight benzoxazinones as critical intermediates in developing novel therapeutic agents, particularly against drug-resistant pathogens and challenging oncology targets [6].
The core structure of 4H-3,1-benzoxazin-4-one consists of a fused bicyclic system featuring a benzene ring condensed with a six-membered heterocycle containing both oxygen and nitrogen atoms at the 1- and 3-positions, respectively, and a ketone functionality at position 4. This arrangement creates distinct electronic environments at various ring positions, enabling selective chemical modifications. The compound 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one exemplifies this structural framework with methyl and nitro substituents at the 2- and 6-positions, respectively. Nomenclature for this compound follows systematic IUPAC conventions, though it appears with several equivalent designations across literature sources:
The structural characterization reveals a planar benzoxazine ring system where the nitro group orientation relative to the aromatic plane significantly influences electronic delocalization. The 2-methyl substituent introduces steric constraints while maintaining electronic neutrality, whereas the 6-nitro group acts as a potent electron-withdrawing moiety, dramatically altering the compound's electron density distribution and dipole moment. This specific substitution pattern (methyl at C2, nitro at C6) creates a distinct electronic asymmetry that enhances molecular recognition properties in biological environments.
Table 1: Fundamental Physicochemical Properties of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
Property | Value | Description |
---|---|---|
CAS Registry Number | 10073-89-9 | Unique chemical identifier |
Molecular Formula | C₉H₆N₂O₄ | Elemental composition |
Molecular Weight | 206.15 g/mol | Mass of one molecule |
Purity Specification | Min. 95% | Typical commercial purity grade |
MDL Number | MFCD20039990 | Chemical database identifier |
Storage Conditions | Room temperature | Long-term storage recommendation |
The bioactivity profile of benzoxazinone derivatives is profoundly influenced by substituents at the 2- and 6-positions, which modulate electronic properties, lipophilicity, and target complementarity. The 2-methyl group in 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one serves multiple critical functions:
Conversely, the 6-nitro substituent acts as a powerful electron-withdrawing group that significantly alters the compound's electronic landscape:
The synergistic combination of 2-methyl and 6-nitro substituents produces compounds with enhanced biological activities compared to monosubstituted analogs. Recent studies demonstrate that benzoxazinone derivatives bearing the nitro group exhibit exceptional potency against Staphylococcus aureus, with some analogs showing zone of inhibition values exceeding 35mm (compared to 33mm for moxifloxacin control) [6]. Additionally, the electron-withdrawing character of the nitro group enhances cytotoxic potential against cancer cell lines. For instance, benzoxazinone-triazole hybrids featuring the 6-nitro group demonstrated IC₅₀ values as low as 1.90μM against A549 lung cancer cells, surpassing doxorubicin's activity (IC₅₀ = 2.45μM) [6]. These enhancements are attributed to the nitro group's role in facilitating DNA intercalation and disrupting cellular redox balance.
Table 2: Bioactivity Comparison of Benzoxazinone Derivatives with Different Substituent Patterns
Substitution Pattern | Antibacterial Activity (S. aureus ZI, mm) | Anticancer Activity (A549 IC₅₀, μM) | Key Interactions |
---|---|---|---|
6-Nitro (unsubstituted at C2) | 22-26 | 4.5-8.2 | Moderate DNA intercalation |
2-Methyl-6-nitro | 28-35 | 1.9-2.3 | Enhanced DNA binding; kinase inhibition |
6-Amino | 15-18 | >10 | Reduced target recognition |
6-Chloro | 20-24 | 3.5-6.7 | Hydrophobic pocket binding |
The strategic incorporation of both methyl and nitro groups into the benzoxazinone scaffold addresses multiple objectives in modern drug discovery, particularly concerning bioactivity enhancement and synthetic feasibility. The 2-methyl-6-nitro pattern represents an optimized balance between electronic modulation and synthetic accessibility:
Electronic Optimization: Computational studies using Density Functional Theory (DFT) reveal that the 2-methyl-6-nitro substitution creates an ideal energy gap (3.181-4.034 eV) between HOMO and LUMO orbitals, facilitating charge transfer interactions with biological targets. Compounds with this substitution pattern demonstrate lower chemical hardness (1.962-2.511 eV) and higher chemical softness (0.252-0.312 eV), indicating enhanced reactivity compared to other derivatives [6].
Regioselective Synthesis: The C6 position exhibits heightened nucleophilic susceptibility due to the electron-withdrawing effect of the ring oxygen and carbonyl, enabling regioselective nitration. Experimental procedures demonstrate that nitration of 3-methylbenzoxazinones occurs preferentially at C6 with yields exceeding 79%, attributed to the ortho-para directing influence of the oxazinone oxygen and the reduced steric hindrance at C6 compared to C8 [10]. This regioselectivity is confirmed through NMR characterization, where the C6 proton appears as a distinctive doublet between δ 8.55-9.03 ppm.
Molecular Recognition: Docking studies indicate that the 2-methyl-6-nitro derivative establishes critical interactions with therapeutic targets, including hydrogen bonding through nitro oxygen atoms (with residues like Arg373, Gly113, Glu103) and hydrophobic contacts via the methyl group. These interactions contribute to exceptional binding affinities against cancer-associated proteins like VEGFR2 kinase domain (PDB: 3CP9) and cytochrome P4502A13 (PDB: 2P85) [6]. The nitro group's orientation facilitates dipole-mediate binding in enzymatic pockets inaccessible to non-nitrated analogs.
ADME Optimization: The balanced lipophilicity (LogP ≈ 1.8-2.2) resulting from this substitution pattern supports favorable absorption characteristics, while the nitro group serves as a potential metabolic handle for prodrug design in hypoxic environments like tumor microenvironments.
Table 3: Synthetic and Computational Advantages of 2-Methyl-6-nitro Substitution
Parameter | 2-Methyl-6-nitro Advantage | Impact on Drug Development |
---|---|---|
Regioselectivity | >75% yield in nitration reactions | Scalable synthesis; reduced purification costs |
HOMO-LUMO Gap | Optimal range (3.2-4.0 eV) | Enhanced bioactivity through charge transfer |
Docking Score | -9.2 to -11.8 kcal/mol | Improved target affinity and selectivity |
Synthetic Versatility | Amenable to nucleophilic ring opening | Platform for diverse hybrid drug development |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1